Product packaging for Deschlorohaloperidol(Cat. No.:CAS No. 3109-12-4)

Deschlorohaloperidol

Cat. No.: B1670132
CAS No.: 3109-12-4
M. Wt: 341.4 g/mol
InChI Key: FEFFZKPQSVTBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Dechloro Haloperidol (B65202) within Butyrophenone (B1668137) Antipsychotic Research

Haloperidol is a well-established typical antipsychotic belonging to the butyrophenone class. It exerts its primary antipsychotic effect through potent antagonism of dopamine (B1211576) D2 receptors, particularly in the mesolimbic and mesocortical pathways of the brain. nih.govdrugbank.comnih.gov Butyrophenone antipsychotics, including haloperidol and droperidol, are characterized by a core chemical structure that includes a phenyl-piperidinyl-butyrophenone moiety. wikipedia.orgfda.govnih.gov Research into butyrophenone analogues aims to understand how structural modifications influence receptor binding affinity, kinetics, and ultimately, pharmacological activity and side effect profiles. Dechloro Haloperidol, as a structural variant of haloperidol lacking a chlorine atom, serves as a relevant compound in this context, allowing researchers to explore the specific role of the para-chloro substituent on the phenyl ring of the piperidine (B6355638) moiety.

Historical Perspectives on Impurity Identification and Characterization in Pharmaceutical Compounds

Historically, the identification and characterization of impurities in pharmaceutical compounds have been crucial aspects of ensuring drug quality, efficacy, and safety. pharmtech.comslideshare.netunr.edu.arijprajournal.comregistech.com Pharmacopoeias have long set standards for the identification and preparation of medicinal compounds, including limits on impurities. slideshare.net Impurities can originate from various sources, such as raw materials, reagents, solvents, intermediates, by-products, degradation products, and even contact with manufacturing equipment or packaging materials. pharmtech.comslideshare.netunr.edu.arijprajournal.com Early methods for impurity profiling often relied on techniques like chromatography coupled with UV detection, which were effective for known compounds but limited in identifying unknown substances. pharmtech.com The evolution of analytical techniques, particularly the application of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, has significantly advanced the ability to characterize even low-level and unknown impurities. pharmtech.comijprajournal.com Dechloro Haloperidol has been identified as an impurity of haloperidol, highlighting its relevance in the historical and ongoing efforts to fully characterize the chemical composition of pharmaceutical products. anaxlab.comscbt.comallmpus.comlgcstandards.com

Rationale for Comprehensive Academic Investigation of Dechloro Haloperidol as an Analogue of Haloperidol

The comprehensive academic investigation of Dechloro Haloperidol is justified by its structural similarity to haloperidol and its potential to provide valuable insights into structure-activity relationships within the butyrophenone class. As a dechloro analogue, it allows researchers to specifically probe the impact of the absence of the chlorine atom on the compound's interaction with biological targets, particularly dopamine receptors. Studying such analogues helps in understanding which parts of the molecule are critical for binding affinity, receptor selectivity, and the resulting pharmacological effects. This research can contribute to the rational design of novel compounds with potentially improved profiles. Furthermore, investigating Dechloro Haloperidol as an impurity of haloperidol is important for pharmaceutical quality control and understanding potential toxicological implications, although the focus here remains on its profile as a distinct chemical entity for research purposes.

Current Gaps in the Scientific Literature Regarding Dechloro Haloperidol's Specific Research Profile

Despite its identification as an impurity and its structural relationship to haloperidol, the scientific literature appears to have gaps regarding a comprehensive and dedicated research profile specifically focused on Dechloro Haloperidol as a distinct pharmacological agent. While studies on haloperidol and its various analogues exist, detailed investigations solely centered on the synthesis, in vitro and in vivo pharmacological characterization, and comparative analysis of Dechloro Haloperidol's activity relative to haloperidol are less extensively reported. wikipedia.orgresearchgate.netugr.es Much of the available information identifies it primarily in the context of haloperidol impurities or as one among many synthesized analogues in broader structure-activity relationship studies. anaxlab.comscbt.comallmpus.comlgcstandards.compharmaffiliates.comworktribe.com A dedicated body of literature exploring its specific binding affinities across a range of receptors, its pharmacokinetic properties independent of haloperidol, and its potential biological activities would contribute significantly to a more complete understanding of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24FNO2 B1670132 Deschlorohaloperidol CAS No. 3109-12-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO2/c22-19-10-8-17(9-11-19)20(24)7-4-14-23-15-12-21(25,13-16-23)18-5-2-1-3-6-18/h1-3,5-6,8-11,25H,4,7,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFFZKPQSVTBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953192
Record name 1-(4-Fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3109-12-4
Record name Dechlorohaloperidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003109124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4`-(4-Hydroxy-4-phenyl-1-piperidinyl)-fluorobutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECHLOROHALOPERIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKZ09O18R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Structural Modulations of Dechloro Haloperidol and Analogues

Chemical Synthesis Methodologies for Dechloro Haloperidol (B65202) Isolation and Derivatization

The synthesis of dechloro haloperidol typically involves reaction pathways similar to those used for haloperidol, with modifications to the chlorinated precursor. Isolation and derivatization techniques are employed to obtain the pure compound and to synthesize related structures.

Precursor Chemistry and Reaction Mechanisms for Dechloro Haloperidol Synthesis

The synthesis of haloperidol and its analogues, including dechloro haloperidol, often involves the reaction of a substituted piperidine (B6355638) with a butyrophenone (B1668137) derivative. A common approach for haloperidol synthesis involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)butan-1-one. gpatindia.comsigmaaldrich.com For dechloro haloperidol, the precursor would likely involve a piperidine ring substituted with a phenyl group instead of a 4-chlorophenyl group. This suggests that 4-phenylpiperidin-4-ol (B156043) could be a key intermediate in the synthesis of dechloro haloperidol.

The reaction mechanism generally involves an N-alkylation of the piperidine nitrogen with the halogenated butyrophenone side chain. mdpi.com For example, the synthesis of haloperidol derivatives has been achieved via N-alkylation of various amines with 4-chloro-1-(4-fluorophenyl)butan-1-one, typically carried out under basic conditions with refluxing in toluene. mdpi.com A similar N-alkylation reaction between 4-phenylpiperidin-4-ol and 4-chloro-1-(4-fluorophenyl)butan-1-one would be expected to yield dechloro haloperidol.

Another relevant intermediate in haloperidol synthesis is 4-chlorobutyronitrile, which is an intermediate in the formation of the butyrophenone side chain. google.com Methods for the synthesis of this intermediate involve reactions such as the addition of 1-chloro-4,4-dihydroxybutyl amine with 2-nitrophenol (B165410) solution, aluminum oxide, and cyclohexane, followed by workup procedures including extraction and recrystallization. google.com While this is a precursor for the butyrophenone part of the molecule, the specific precursor for the piperidine moiety dictates whether the final product is haloperidol or dechloro haloperidol.

Detailed research findings on the synthesis of haloperidol analogues highlight the use of N-alkylation as a common step. mdpi.com For instance, the synthesis of a haloperidol analogue (HAL-F) involved starting from 4-(4-chlorobutanoyl)phenol and attaching the 4-phenylpiperidin-4-ol moiety via nucleophilic substitution. researchgate.net This further supports the role of 4-phenylpiperidin-4-ol as a crucial precursor for dechloro haloperidol.

Strategies for Controlled Synthesis of Dechloro Haloperidol

Controlled synthesis of dechloro haloperidol, particularly in the context of its formation as an impurity during haloperidol synthesis, involves minimizing side reactions and optimizing reaction conditions to favor the desired product. Impurity profiling of haloperidol has identified dechloro haloperidol as "Haloperidol Impurity A" or "Haloperidol Impurity B". chemicalbook.comanaxlab.comallmpus.comdrjcrbio.com This suggests that its formation can occur during the manufacturing process of haloperidol.

Strategies for controlled synthesis and purification in the context of haloperidol production can involve specific purification methods to reduce the content of impurities like dechloro haloperidol. For example, a method for purifying haloperidol involves dissolving crude haloperidol in a hot DMSO solution to filter and remove insoluble dimerized impurities. google.com While this specific method targets dimerized impurities, controlled synthesis strategies would generally focus on the purity of starting materials, optimization of reaction parameters (temperature, time, solvent, catalyst), and efficient purification techniques such as chromatography or recrystallization to control the levels of related substances like dechloro haloperidol.

Design and Synthesis of Novel Dechloro Haloperidol Derivatives

The design and synthesis of novel dechloro haloperidol derivatives are driven by the desire to explore structure-activity relationships and potentially develop compounds with modified pharmacological properties. This involves rational design approaches and consideration of stereochemistry.

Rational Design Approaches for Structural Modifications

Rational design approaches for modifying the haloperidol scaffold, including the dechloro variant, often involve targeting specific molecular interactions with biological targets, such as dopamine (B1211576) receptors or sigma receptors. worktribe.commdpi.comacs.orgresearchgate.netnih.govresearchgate.net These approaches utilize structural information, computational modeling, and understanding of pharmacophores to guide chemical modifications. acs.orgresearchgate.netnih.govacs.org

Structural modifications can involve altering the substituents on the phenyl rings, the piperidine ring, or the connecting linker. For dechloro haloperidol derivatives, the absence of the chlorine atom provides a point of departure for introducing other substituents or modifying the electronic properties of that phenyl ring. Studies on haloperidol analogues have explored variations in the para-chlorophenyl moiety, including the positional effects of halogen substitution and the incorporation of different substituents. worktribe.com

Rational design can also focus on creating bivalent ligands by linking two pharmacophores, or on synthesizing conformationally restricted analogues to probe bioactive conformations. nih.govresearchgate.netresearchgate.netnih.govnih.gov For instance, cyclopropane-based conformationally restricted analogues of haloperidol have been synthesized to investigate bioactive conformations and potentially improve pharmacological selectivity. nih.gov Similarly, bivalent ligands based on the haloperidol pharmacophore have been developed to target dopamine receptor homodimers. nih.gov

Stereoselective Synthesis Considerations for Dechloro Haloperidol Analogues

Stereoselective synthesis is crucial when structural modifications introduce chiral centers, leading to the possibility of different stereoisomers. While dechloro haloperidol itself does not possess a chiral center, derivatives or analogues based on its scaffold might. The piperidine ring structure in haloperidol and its analogues can be a source of chirality if appropriately substituted.

Research on the stereoselective synthesis of conformationally restricted analogues of other receptor ligands, such as kappa-opioid receptor agonists based on bicyclic scaffolds, demonstrates the importance of controlling stereochemistry during synthesis. researchgate.netresearchgate.net Techniques like diastereoselective reductive amination and chiral HPLC separation have been employed to obtain enantiomerically pure compounds. researchgate.netresearchgate.net

Although specific details on the stereoselective synthesis of chiral dechloro haloperidol analogues were not extensively found, the principles established in the synthesis of other chiral drug molecules and their analogues would apply. Controlling the stereochemical outcome of reactions, such as additions to cyclic systems or the formation of new chiral centers, is essential for producing single stereoisomers with potentially distinct biological activities.

Advanced Analytical Chemistry for Synthesis Monitoring and Impurity Profiling of Dechloro Haloperidol

Advanced analytical techniques are indispensable for monitoring the synthesis of dechloro haloperidol and its analogues, as well as for profiling impurities present in haloperidol samples. These methods ensure the purity and quality of the synthesized compounds.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and purification of haloperidol and its related substances, including dechloro haloperidol. nih.govresearchgate.net HPLC can be used to monitor the progress of synthesis reactions, assess the purity of the final product, and quantify impurities. nih.gov Reversed-phase HPLC analysis has been used to determine the purity of synthesized N-phenylpiperazine derivatives, which are structurally related to the piperidine core of haloperidol. nih.gov

Mass spectrometry (MS), often coupled with chromatography (e.g., LC-MS), provides detailed structural information and is invaluable for identifying and characterizing impurities and reaction byproducts. mdpi.comhodoodo.comnih.gov Techniques like electrospray ionization mass spectrometry (ESI-MS) have been used in the characterization of synthesized compounds. mdpi.com

Other analytical methods mentioned in the context of haloperidol analysis include UV spectrophotometry, derivative spectrophotometry, colorimetry, H-nuclear magnetic resonance (NMR) spectroscopy, densitometry, and gas chromatography (GC). researchgate.net While these methods may be applicable to dechloro haloperidol, HPLC and LC-MS are particularly relevant for monitoring synthesis and impurity profiling due to their sensitivity and ability to separate closely related compounds. researchgate.net

Impurity profiling of haloperidol specifically identifies dechloro haloperidol (Impurity A or B) and other related substances. chemicalbook.comanaxlab.comallmpus.comdrjcrbio.com Analytical standards for dechloro haloperidol are available, which are crucial for the identification and quantification of this impurity in haloperidol samples. anaxlab.comallmpus.comscbt.comlgcstandards.com The availability of such standards underscores the importance of monitoring dechloro haloperidol levels in pharmaceutical quality control.

Techniques like conductometric and spectrophotometric determination have also been explored for the analysis of haloperidol and related compounds. researchgate.net These methods can provide alternative approaches for quantification and purity assessment.

The table below summarizes some key analytical data points that might be relevant for characterizing dechloro haloperidol and related compounds:

PropertyDechloro Haloperidol (CID 18367)Haloperidol (CID 3559)
Molecular FormulaC₂₁H₂₄FNO₂C₂₁H₂₃ClFNO₂
Molecular Weight341.42 g/mol 375.87 g/mol
Monoisotopic Mass341.1791 Da375.1401348 Da
XLogP (predicted)2.63.2
CAS Number3109-12-452-86-8
AppearanceOff-White Solid anaxlab.comWhite to faintly yellowish powder gpatindia.com
Melting Point136 - 140 °C anaxlab.com151.5 °C gpatindia.com

Note: Data compiled from various sources. chemicalbook.comanaxlab.comallmpus.comscbt.comnih.govwikipedia.orggpatindia.comhodoodo.comuni.lu

Chromatographic Techniques for Separation and Quantification of Dechloro Haloperidol

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely employed for the separation and quantification of haloperidol and its related compounds, including dechloro haloperidol. These techniques allow for the isolation of the target compound from complex mixtures, such as pharmaceutical formulations or biological samples, and its subsequent measurement.

Various HPLC methods have been developed for the analysis of haloperidol, utilizing reversed-phase columns, commonly C18 stationary phases. researchgate.netmdpi.comscielo.brnih.gov Mobile phase compositions typically involve mixtures of buffers (such as phosphate (B84403) buffer) and organic solvents like methanol (B129727) or acetonitrile, with pH carefully adjusted to optimize separation. researchgate.netmdpi.comscielo.brnih.gov Detection is frequently achieved using UV/Vis detectors, with common wavelengths ranging from 230 nm to 254 nm, or even up to 248 nm, depending on the specific method and matrix. researchgate.netmdpi.comscielo.brnih.gov Electrochemical detection has also been used for the simultaneous quantification of haloperidol and its reduced metabolite. nih.gov

Method validation studies for haloperidol analysis by HPLC have demonstrated good linearity, precision, accuracy, and sensitivity. researchgate.netmdpi.comscielo.brjddtonline.info For instance, linearity ranges for haloperidol have been reported from 1-60 µg/mL, 1-50 µg/mL, and 5-25 µg/mL in different methods. researchgate.netmdpi.comjddtonline.info Limits of quantification (LOQ) and limits of detection (LOD) have also been determined, indicating the sensitivity of these methods for detecting low concentrations of the analyte. researchgate.netscielo.brresearchgate.net

Data from various HPLC methods for haloperidol (often applicable or adaptable for dechloro haloperidol analysis due to structural similarity) highlight the versatility of this technique:

Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Linearity Range (µg/mL)LOQ (µg/mL)LOD (µg/mL)Ref.
C18Methanol:Phosphate buffer (60:40 v/v, pH 4.0)1.525410-10003.671.21 researchgate.net
C18Phosphate buffer:Acetonitrile:TEA (10:90:0.1 v/v/v, pH 3.5)2.02301-600.1350.045 researchgate.netscielo.br
C18Phosphate buffer:Acetonitrile (55:45 v/v, pH 6.8)Not specifiedElectrochemical (+0.90V)Not specified0.0005 ng/injectionNot specified nih.gov
C18Phosphate buffer:Acetonitrile (66:34)Not specifiedNot specifiedNot specifiedNot specifiedNot specified researchgate.net
C18Methanol:Phosphate buffer (90:10 v/v, pH 9.8)1.02481-50Not specifiedNot specified mdpi.comresearchgate.net
C18Methanol:Acetonitrile (50:50 v/v)1.02445-25Not specifiedNot specified jddtonline.info

Gas Chromatography (GC) has also been mentioned as an analytical technique for haloperidol, sometimes coupled with a nitrogen-sensitive detector or mass spectrometry. nih.govguidechem.com

Spectroscopic Characterization Methods for Dechloro Haloperidol (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are crucial for the structural characterization and identification of dechloro haloperidol and its analogues. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the molecular structure and functional groups present.

UV-Vis spectrophotometry is a common method for the quantitative analysis of haloperidol in pharmaceutical formulations, often used in pharmacopeias. researchgate.netresearchgate.net The UV spectrum of haloperidol typically shows absorption maxima around 244 nm to 254 nm, or specifically at 247.5 nm in phosphate buffer pH 7.4. mdpi.comjddtonline.inforesearchgate.netrjptonline.org UV-Vis methods have been validated for linearity, accuracy, and precision, demonstrating their suitability for quantification. jddtonline.inforesearchgate.net

NMR spectroscopy, particularly 1H NMR and 13C NMR, provides detailed information about the hydrogen and carbon atoms within the molecule, aiding in the confirmation of structure. NMR spectra for haloperidol in solvents like DMSO-d6 have been recorded, showing characteristic chemical shifts and splitting patterns. guidechem.comnih.govchemicalbook.comhmdb.cagoogle.com While specific NMR data for dechloro haloperidol were not extensively detailed in the search results, the principles and techniques applied to haloperidol are generally applicable to its dechloro analogue, allowing for structural elucidation based on the differences in their spectra.

IR spectroscopy is used to identify functional groups present in a molecule based on their characteristic vibrational frequencies. IR spectra for haloperidol have been obtained using techniques like ATR-Neat or KBr disc. guidechem.comnih.govchemicalbook.com These spectra show absorption bands corresponding to various functional groups within the haloperidol structure, such as carbonyl stretches and aromatic ring vibrations. mdpi.com IR studies can also be used to confirm the formation of complexes involving the compound. researchgate.netacs.org Similar to NMR, IR spectroscopy would be a valuable tool for characterizing dechloro haloperidol and confirming its structure and purity.

Mass spectrometry (MS), often coupled with chromatography (e.g., LC-MS or GC-MS), is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, providing further confirmation of its structure and aiding in the identification of impurities and degradation products. mdpi.comnih.govguidechem.comhodoodo.com LC-MS/MS analysis has been used to characterize degradation products of haloperidol, revealing distinct m/z values and fragmentation spectra. mdpi.com

Pharmacological Characterization of Dechloro Haloperidol

In Vitro Receptor Binding Affinity and Selectivity Profiling of Dechloro Haloperidol (B65202)

In vitro receptor binding studies are crucial for determining the affinity and selectivity of a compound for different receptor subtypes. These studies typically involve the use of radiolabeled ligands that bind to specific receptors, allowing researchers to quantify the displacement of the radioligand by the compound of interest. The binding affinity is commonly expressed as a Ki value, representing the inhibition constant, where lower values indicate higher affinity. Selectivity profiling involves assessing the compound's affinity across a panel of different receptors to understand its binding landscape.

Dopamine (B1211576) Receptor Subtype Affinities (D1, D2, D3, D4, D5)

Haloperidol is known to be a potent antagonist primarily at dopamine D2 receptors, which is considered central to its antipsychotic effects. patsnap.comdrugbank.comchemrxiv.orgrndsystems.comresearchgate.netfrontiersin.org The dopamine receptor family consists of five subtypes, D1, D2, D3, D4, and D5, which are categorized into two subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4). frontiersin.orgumich.edunih.gov D1-like receptors are positively coupled to G proteins, while D2-like receptors are negatively coupled. umich.edu

Research into the dopamine receptor affinities of dechloro haloperidol, in comparison to haloperidol, reveals differences due to the absence of the chlorine atom. While specific, comprehensive binding data for dechloro haloperidol across all dopamine subtypes (D1-D5) in a single source is limited in the provided context, studies on related dechloro analogs and the known profile of haloperidol offer insights. Haloperidol demonstrates selectivity for D2-like receptors, particularly D2, with lower affinity for D1 and D5 receptors. rndsystems.comnih.gov For instance, haloperidol has reported Ki values of approximately 1.2 nM for D2, ~7 nM for D3, ~2.3 nM for D4, ~80 nM for D1, and ~100 nM for D5 receptors. rndsystems.com The removal of the chlorine atom in dechloro haloperidol is expected to alter these affinities, potentially impacting its potency and selectivity within the dopamine receptor family. Studies on dechloroeticlopride, another compound with a missing chlorine compared to its parent, showed good binding affinities for D2R and D3R, comparable to eticlopride, suggesting that in some cases, the dechloro modification might retain significant affinity for D2-like receptors. uni-regensburg.de However, the exact quantitative affinities for dechloro haloperidol across all dopamine subtypes require specific experimental data for this particular compound.

Serotonin (B10506) Receptor Subtype Affinities (5-HT1A, 5-HT2A, 5-HT6, 5-HT7)

Serotonin receptors, particularly the 5-HT2A subtype, are also relevant in the context of antipsychotic drug action, with many atypical antipsychotics exhibiting significant affinity for these receptors in addition to dopamine receptors. patsnap.comdrugbank.comnih.gov Haloperidol is generally considered to have some affinity for serotonin receptors, including 5-HT2A, although its primary action is on D2 receptors. patsnap.comdrugbank.com It has been reported that haloperidol is devoid of affinity at 5-HT1A sites in some studies. nih.gov Regarding 5-HT6 receptors, haloperidol has been indicated to have no affinity (Ki < 5000 nM). mdpi.com The affinity for 5-HT7 receptors is also a point of investigation for antipsychotic compounds. While the provided information details haloperidol's interaction with some serotonin subtypes, specific binding affinities for dechloro haloperidol at 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors are not explicitly provided, highlighting a gap requiring dedicated research on this specific analog.

Adrenergic Receptor Subtype Affinities (Alpha-1, Alpha-2)

Adrenergic receptors, particularly alpha-1 and alpha-2 subtypes, are also targets for some antipsychotic medications, contributing to certain side effects or therapeutic profiles. patsnap.comdrugbank.comnih.govwikipedia.orgwikipedia.orgfrontiersin.org Haloperidol is known to exert some blockade of alpha-adrenergic receptors of the autonomic system. drugbank.com Specifically, it acts as an antagonist on alpha-1 adrenergic receptors. frontiersin.orgresearchgate.net Many antipsychotics also have affinity for alpha-2 adrenoceptors. researchgate.net The interaction with alpha-adrenergic receptors can lead to effects such as orthostatic hypotension. patsnap.com The precise affinities of dechloro haloperidol for alpha-1 and alpha-2 adrenergic receptor subtypes would need to be experimentally determined to understand how the absence of the chlorine atom affects these interactions compared to haloperidol.

Investigation of Interactions with Other Neurotransmitter Receptors

Here is a table summarizing some known binding affinities for Haloperidol, as specific data for Dechloro Haloperidol across all these receptors was not comprehensively available in the provided context. This table serves as a reference point, and the affinities for Dechloro Haloperidol are expected to differ.

Receptor SubtypeHaloperidol Ki (nM) (Approximate)NotesSource
Dopamine D1~80Lower affinity compared to D2-like. rndsystems.com
Dop21.2High affinity, primary target. rndsystems.com
Dopamine D3~7Affinity for D2-like receptors. rndsystems.com
Dopamine D42.3Affinity for D2-like receptors. rndsystems.com
Dopamine D5~100Lower affinity compared to D2-like. rndsystems.com
Serotonin 5-HT1ADevoid of affinity (in some studies)Variable findings may exist. nih.gov
Serotonin 5-HT2ASome affinityContributes to antipsychotic effects. patsnap.comdrugbank.com
Serotonin 5-HT6< 5000No significant affinity. mdpi.com
Serotonin 5-HT7Not specifiedRequires specific investigation.
Adrenergic Alpha-1AntagonistContributes to side effects. drugbank.comresearchgate.net
Adrenergic Alpha-2Some affinityMany antipsychotics interact here. drugbank.comresearchgate.net
Muscarinic Acetylcholine (B1216132)Some affinityCan lead to anticholinergic effects. patsnap.com
Histamine H1InteractionContributes to sedation, weight gain. drugbank.com

Ligand-Receptor Interaction Dynamics and Molecular Modeling of Dechloro Haloperidol

Understanding the dynamics of how dechloro haloperidol interacts with its target receptors at a molecular level provides crucial insights into its binding characteristics and potential functional effects. Molecular modeling techniques, including computational docking studies and molecular dynamics simulations, are valuable tools for this purpose.

Computational Molecular Docking Studies with Dechloro Haloperidol

Computational molecular docking studies predict the preferred binding orientation and affinity of a ligand within the binding site of a receptor. These studies can help elucidate the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. mdpi.commdpi.comresearchgate.net For haloperidol, molecular docking studies with the dopamine D2 receptor have been performed, revealing strong binding affinity and identifying specific amino acid residues involved in the interaction, such as Asp114 forming hydrogen bonds. chemrxiv.orgmdpi.com

Given the structural similarity between dechloro haloperidol and haloperidol, docking studies with dechloro haloperidol would likely focus on similar receptor targets, particularly dopamine receptors. These studies could predict how the absence of the chlorine atom influences the binding pose, the types and strength of interactions with key residues, and the predicted binding affinity. Comparing the docking results of dechloro haloperidol with those of haloperidol would highlight the structural determinants of binding affinity and selectivity differences between the two compounds. While the provided search results mention docking studies with haloperidol and dopamine receptors, specific computational docking studies focused solely on dechloro haloperidol were not detailed, indicating a need for such investigations to fully characterize its molecular interactions.

Data from docking studies are typically presented as binding energy scores (e.g., kcal/mol), where more negative values indicate stronger predicted binding affinity. Visualizations of the docked poses can illustrate the specific interactions between the ligand and receptor residues.

Study TypeCompoundTarget ReceptorPredicted Binding Energy (kcal/mol)Key Interactions Identified (Example)Source
Computational DockingHaloperidolDopamine D2-11.1 (best mode)Hydrogen bond with Asp114 chemrxiv.orgmdpi.com
Computational DockingDechloro HaloperidolDopamine D2Requires specific studyRequires specific study

Molecular Dynamics Simulations to Elucidate Dechloro Haloperidol Binding Modes

Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of a ligand (such as dechloro haloperidol) when interacting with a receptor protein, helping to elucidate its potential binding modes and the stability of the resulting complex.

Studies utilizing molecular dynamics simulations have been employed to understand the binding interactions of haloperidol and its analogues with dopamine receptors, particularly the D2 receptor researchgate.netchemrxiv.orgnih.gov. These simulations can reveal details about the conformational changes of both the ligand and the receptor upon binding, the specific amino acid residues involved in the interaction, and the types of forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For instance, molecular docking studies of haloperidol with the D2 receptor have shown strong binding affinity, with specific residues like Asp114 forming hydrogen bond interactions mdpi.com. While direct MD simulation data specifically focused solely on the binding of dechloro haloperidol was not extensively found in the search results, the application of this technique to haloperidol and its analogues researchgate.netnih.gov indicates its relevance for characterizing the binding of structurally related compounds like dechloro haloperidol. Such simulations would be crucial in predicting how the absence of the chlorine atom in dechloro haloperidol affects its orientation and interactions within the receptor binding site compared to haloperidol.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Dechloro Haloperidol and Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the structural and physicochemical properties of a series of compounds with their biological activities researchgate.netnih.govmdpi.comuran.ua. By developing mathematical models, QSAR can predict the activity of new or untested compounds based on their molecular structures and can provide insights into the structural features that are important for a particular biological effect researchgate.net.

QSAR studies have been conducted on haloperidol and its analogues to understand how structural modifications influence their activity at dopamine and serotonin receptors nih.govnih.gov. These studies often involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for each compound and then building statistical models that relate these descriptors to observed biological activities, such as receptor binding affinity or functional potency. For example, QSAR has been used to understand the interactions of dopamine receptor blockers nih.gov. The application of QSAR to dechloro haloperidol and a series of its analogues would involve synthesizing or modeling compounds with variations in their structure and then measuring their biological activity in relevant assays. By analyzing the relationship between the structural differences (including the absence of the chlorine atom) and the observed activities, QSAR can help identify the key molecular features that determine the pharmacological profile of dechloro haloperidol and guide the design of novel compounds with desired properties. nih.govrsc.orgnih.govworktribe.com

Functional Antagonism and Agonism Studies in Cellular Systems

Functional studies in cellular systems are essential for understanding how dechloro haloperidol modulates the activity of its target receptors and the downstream signaling pathways. These studies typically involve expressing the receptor of interest in a cell line and then measuring the compound's effect on receptor-mediated responses.

G Protein Signaling Pathway Modulation by Dechloro Haloperidol

Many receptors targeted by antipsychotic drugs, including dopamine receptors, are G protein-coupled receptors (GPCRs) nih.govmdpi.comnih.govjustia.com. Upon activation by an agonist, GPCRs undergo conformational changes that lead to the activation of associated G proteins, which in turn modulate various intracellular signaling pathways, such as adenylyl cyclase activity or phospholipase C signaling mdpi.comjustia.com. Antagonists block the effects of agonists by preventing receptor activation.

Studies on haloperidol, the chlorinated analog, have shown that it acts as a potent antagonist at dopamine D2 receptors, primarily inhibiting the G protein-dependent signaling pathway mdpi.comnih.govdrugbank.comfrontiersin.org. Specifically, haloperidol has been shown to block D2 receptor-mediated inhibition of adenylyl cyclase nih.gov. Research on dechloro haloperidol would investigate whether it exhibits similar antagonistic activity on G protein signaling pathways coupled to relevant receptors, such as dopamine receptors. This could involve measuring the compound's effect on downstream effectors like cAMP levels or calcium mobilization in cells expressing the target receptor. Differences in the potency or efficacy of dechloro haloperidol compared to haloperidol in these assays would provide crucial information about how the absence of the chlorine atom impacts its ability to modulate G protein signaling. Studies comparing haloperidol and other antipsychotics have investigated their effects on G protein activation using techniques like BRET-based biosensors frontiersin.org.

Beta-Arrestin Recruitment and Receptor Internalization Induced by Dechloro Haloperidol

In addition to G protein coupling, GPCRs can also interact with beta-arrestins, which play a critical role in receptor desensitization, internalization, and the activation of G protein-independent signaling pathways promega.comresearchgate.netugr.es. Ligand binding can induce beta-arrestin recruitment to the activated receptor, leading to the formation of a receptor-beta-arrestin complex and subsequent receptor internalization into endosomes researchgate.netugr.es.

Research on haloperidol indicates that it does not activate D2 receptor-mediated beta-arrestin-2 translocation biorxiv.org. However, other studies have investigated the effects of antipsychotics, including haloperidol, on beta-arrestin recruitment and receptor internalization nih.govfrontiersin.org. For example, some research suggests that while haloperidol is potent at inhibiting beta-arrestin-2 translocation, its effect on G protein signaling might be even more pronounced, indicating a degree of functional selectivity frontiersin.org. Functional studies on dechloro haloperidol would assess its ability to induce beta-arrestin recruitment to target receptors and promote receptor internalization. Techniques such as bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET) can be used to monitor the interaction between the receptor and beta-arrestin in live cells promega.com. Comparing the effects of dechloro haloperidol on beta-arrestin recruitment and internalization to those of haloperidol and known agonists/antagonists would help characterize its functional profile and determine if the absence of the chlorine atom influences its ability to engage the beta-arrestin pathway.

Preclinical Pharmacodynamic and Neuropharmacological Investigations of Dechloro Haloperidol

In Vivo Receptor Occupancy Studies in Animal Models

While comprehensive in vivo receptor occupancy data for Dechloro Haloperidol (B65202) (also known as reduced haloperidol) remains somewhat limited in comparison to its parent compound, in vitro studies have provided foundational insights into its receptor binding profile. Notably, Dechloro Haloperidol exhibits a significantly lower affinity for dopamine (B1211576) D2 receptors compared to haloperidol. One study reported that reduced haloperidol was approximately 400 times less potent than haloperidol in displacing [3H]spiperone from striatal membrane binding sites in vitro nih.gov.

This marked difference in D2 receptor affinity is a critical factor in interpreting its in vivo effects. The central challenge in delineating the direct in vivo receptor occupancy of Dechloro Haloperidol lies in its metabolic conversion back to haloperidol. Following administration in rats, Dechloro Haloperidol is oxidized to haloperidol, leading to comparable concentrations of both compounds in the striatum within two hours nih.gov. This in vivo retroconversion complicates efforts to isolate the specific receptor binding characteristics of Dechloro Haloperidol in a living system, as any observed D2 receptor occupancy could be attributable to the reformed haloperidol.

Modulation of Neurotransmitter Systems in the Central Nervous System by Dechloro Haloperidol

Investigations into the effects of Dechloro Haloperidol on central neurotransmitter systems have primarily focused on its influence on dopamine and acetylcholine (B1216132) pathways.

Dopamine Turnover and Release Studies

Despite its lower in vitro affinity for D2 receptors, Dechloro Haloperidol has been shown to significantly impact dopamine turnover in the rat brain. Acute administration of reduced haloperidol was found to increase the striatal concentrations of the dopamine metabolites homovanillic acid (HVA) and dihydroxyphenylacetic acid (DOPAC) to a degree that was nearly as great as that observed with haloperidol itself nih.gov. This suggests that Dechloro Haloperidol, either directly or through its conversion to haloperidol, enhances the rate of dopamine metabolism in the striatum.

The precise mechanism for this increase in dopamine turnover is likely linked to the blockade of presynaptic D2 autoreceptors, which normally act to inhibit dopamine synthesis and release. Even a less potent antagonist can disrupt this feedback loop, leading to a compensatory increase in dopamine turnover. The in vivo conversion to the more potent D2 antagonist, haloperidol, would further contribute to this effect.

Table 1: Comparative Effects of Haloperidol and Reduced Haloperidol on Striatal Dopamine Metabolites in Rats

CompoundChange in Homovanillic Acid (HVA) ConcentrationChange in Dihydroxyphenylacetic Acid (DOPAC) Concentration
HaloperidolSignificant IncreaseSignificant Increase
Reduced HaloperidolNear-equivalent Significant IncreaseNear-equivalent Significant Increase

Acetylcholine Esterase Activity Modulation

Behavioral Phenotyping of Dechloro Haloperidol in Animal Models

The behavioral effects of Dechloro Haloperidol have been investigated to understand its potential antipsychotic-like properties and its liability for inducing motor side effects characteristic of typical antipsychotics.

Assessment of Antipsychotic-like Effects in Models of Psychosis

Direct assessments of the antipsychotic-like efficacy of Dechloro Haloperidol in established animal models of psychosis, such as amphetamine-induced hyperlocomotion or disruption of prepulse inhibition (PPI), are limited. However, some insights can be gleaned from its neurochemical profile. The ability of a compound to increase dopamine turnover is often considered an indicator of potential antipsychotic activity, as it suggests an interaction with the dopamine system. As Dechloro Haloperidol robustly increases dopamine turnover, it might possess some antipsychotic-like properties nih.gov.

However, electrophysiological studies have cast doubt on its effectiveness as a neuroleptic. In one study, haloperidol was effective at antagonizing the inhibitory effects of dopamine on caudate neurons, while reduced haloperidol was found to be an ineffective antagonist nih.gov. This suggests that, at the level of neuronal firing, Dechloro Haloperidol may not possess the same functional dopamine receptor blocking capabilities as its parent compound, which are considered essential for antipsychotic efficacy. The observed in vivo effects that might suggest antipsychotic potential are likely significantly influenced by its conversion to haloperidol.

Analysis of Motoric Effects and Extrapyramidal System (EPS) Induction Potential

The induction of catalepsy in rodents is a widely used preclinical model to predict the potential of a compound to cause extrapyramidal symptoms (EPS) in humans. While there is a wealth of data on haloperidol-induced catalepsy, specific studies focusing solely on the cataleptic potential of Dechloro Haloperidol are scarce.

The significantly lower in vitro affinity of Dechloro Haloperidol for D2 receptors would theoretically suggest a lower propensity to induce EPS compared to haloperidol nih.gov. However, the in vivo conversion to haloperidol complicates this assessment. Any administration of Dechloro Haloperidol that leads to the formation of haloperidol could potentially result in the manifestation of cataleptic behaviors. Therefore, the motoric side effect profile of Dechloro Haloperidol in vivo is intrinsically linked to its metabolic fate. Studies that have administered sub-threshold doses of haloperidol have shown the development of conditioned catalepsy, indicating the complex nature of motor side effects associated with dopamine receptor antagonists nih.gov. Further research is needed to dissect the direct contribution of Dechloro Haloperidol to motoric side effects from those mediated by its conversion to haloperidol.

Table 2: Summary of Preclinical Findings for Dechloro Haloperidol

Pharmacological ParameterFindingImplication
In Vitro D2 Receptor Affinity ~400 times lower than haloperidol nih.govLower intrinsic potential for direct D2 receptor-mediated effects.
In Vivo Dopamine Turnover Significantly increases striatal HVA and DOPAC, almost as much as haloperidol nih.govSuggests an interaction with the dopamine system, potentially through presynaptic mechanisms or conversion to haloperidol.
In Vivo Conversion Oxidized to haloperidol in vivo, with equal striatal concentrations of both compounds after 2 hours nih.govThe observed in vivo effects of Dechloro Haloperidol are likely a combination of its own actions and those of the more potent haloperidol.
Electrophysiology Ineffective antagonist of dopamine-induced inhibition of caudate neurons nih.govQuestions its functional neuroleptic activity at the single-neuron level.

Investigation of Cognitive and Affective Domain Alterations

Comprehensive searches of scientific literature reveal a significant gap in the preclinical investigation of Dechloro Haloperidol's effects on cognitive and affective domains. While the parent compound, Haloperidol, has been extensively studied in this regard, specific data on its dechloro analog is not available in published preclinical studies.

Therefore, no detailed research findings or data tables on the impact of Dechloro Haloperidol on learning, memory, executive function, anxiety-like behaviors, or depressive-like states in animal models can be provided at this time. The scientific community has yet to publish research specifically examining these aspects of Dechloro Haloperidol's neuropharmacological profile.

Neurochemical and Neurophysiological Effects of Dechloro Haloperidol in Preclinical Models

The available scientific literature lacks specific preclinical studies detailing the neurochemical and neurophysiological effects of Dechloro Haloperidol. Research has primarily focused on the well-established profile of Haloperidol, and this information cannot be directly extrapolated to its dechloro counterpart.

One study focused on the design of new antipsychotic agents using Haloperidol as a scaffold provides limited insight into the receptor binding profile of a dechloro analog. This research identified a compound, referred to as compound 16 , which is structurally Haloperidol with the chloro atom removed. The study reported its binding affinity for the dopamine D2 receptor.

CompoundModificationD2 Receptor Binding Affinity (Ki, nM)
Haloperidol-0.89
Compound 16 (Dechloro Haloperidol)Chloro atom removed37

This data indicates that the removal of the chlorine atom from the 4-chlorophenyl moiety of Haloperidol results in a notable decrease in binding affinity for the D2 receptor, with the Ki value increasing more than 40-fold. nih.gov

However, beyond this single piece of receptor binding data, there are no published preclinical studies investigating the broader neurochemical and neurophysiological consequences of Dechloro Haloperidol administration. Information regarding its effects on neurotransmitter release, reuptake, metabolism, or on neuronal firing rates and patterns in relevant brain regions is currently absent from the scientific record.

Metabolism and Pharmacokinetic Profile of Dechloro Haloperidol

In Vitro Metabolic Stability and Metabolite Identification of Dechloro Haloperidol (B65202)

There is a lack of published research on the in vitro metabolic stability of Dechloro Haloperidol. Such studies would typically involve incubating the compound with liver microsomes or hepatocytes to determine its rate of degradation and to identify the resulting metabolites. Without these studies, a data-driven account of its stability and metabolite profile cannot be provided.

Specific studies identifying the cytochrome P450 (CYP) isoenzymes responsible for metabolizing Dechloro Haloperidol have not been found in the available literature. While its parent compound, Haloperidol, is known to be metabolized by CYP3A4 and CYP2D6, it is not scientifically accurate to assume the same pathways for Dechloro Haloperidol without direct experimental evidence. nih.govnih.govdrugbank.comdrugbank.com The absence of the chloro- group on the phenyl ring could significantly alter the compound's affinity for and metabolism by these enzymes.

Detailed characterization of non-CYP mediated metabolic pathways for Dechloro Haloperidol is not available. For many drugs, glucuronidation (catalyzed by UGTs) and carbonyl reduction are significant clearance pathways. nih.govnih.govnih.gov For Haloperidol, both glucuronidation and carbonyl reduction to reduced haloperidol are major metabolic routes. nih.govnih.gov However, no specific research confirms or quantifies these pathways for Dechloro Haloperidol.

As there are no studies identifying the metabolites of Dechloro Haloperidol, structural elucidation data is nonexistent. This process would typically follow metabolite identification and involve techniques like mass spectrometry and NMR spectroscopy to determine the exact chemical structure of any metabolic products. hyphadiscovery.comnih.gov

In Vivo Pharmacokinetics and Bioavailability Studies of Dechloro Haloperidol

Comprehensive in vivo pharmacokinetic and bioavailability studies for Dechloro Haloperidol in humans or animal models are not documented in the scientific literature. Key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), as well as bioavailability, half-life, and clearance rates, remain uncharacterized for this specific compound. While the oral bioavailability of Haloperidol is reported to be between 60% and 70%, this value cannot be extrapolated to Dechloro Haloperidol. nih.govnews-medical.netuthscsa.edu

Toxicological Considerations and Safety Pharmacology of Dechloro Haloperidol

In Vitro Cytotoxicity and Genotoxicity Assessments of Dechloro Haloperidol (B65202)

Direct studies specifically assessing the in vitro cytotoxicity and genotoxicity of Dechloro Haloperidol are not prominently detailed in the provided search results. However, research on its parent compound, Haloperidol, offers insights into the potential for such effects in related structures. Studies evaluating Haloperidol have indicated its capacity to induce cyto/genotoxicity in vitro. For instance, Haloperidol has been shown to decrease cell viability and induce morphological changes in NIH-3T3 cells at certain concentrations scielo.brscielo.br. Furthermore, studies using human peripheral blood lymphocytes have demonstrated that clinically relevant concentrations of Haloperidol are capable of inducing cyto/genotoxicity, including chromosomal aberrations and DNA damage nih.gov. These findings highlight the importance of conducting similar in vitro assessments for Dechloro Haloperidol to determine if it shares these cytotoxic and genotoxic potentials, particularly given its structural similarity to Haloperidol.

Mechanisms of Potential Adverse Reactions in Preclinical Models

The mechanisms underlying potential adverse reactions of Dechloro Haloperidol in preclinical models can be inferred, in part, from the well-documented effects of Haloperidol. As a structural analog, Dechloro Haloperidol may interact with similar biological targets or pathways, potentially leading to comparable toxicological outcomes.

Cardiovascular Safety Pharmacology, including QT Interval Prolongation Risk

Haloperidol is known to affect the cardiovascular system, with a significant concern being its association with QT interval prolongation and the risk of Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia www.gov.ukmedscape.comdroracle.aipbsciences.orgdroracle.aipfizer.comdrugbank.com. This effect is primarily mediated by the blockade of potassium channels in cardiac cells, which disrupts normal repolarization of the heart droracle.ai. The risk of QT prolongation with Haloperidol appears to be dose-dependent and is higher with intravenous administration compared to oral dosing droracle.aiuic.edu. Patients with pre-existing cardiac conditions, electrolyte imbalances (such as hypokalemia or hypomagnesemia), or those concurrently receiving other QT-prolonging medications are at increased risk medscape.comdroracle.aidroracle.aidrugbank.comnih.gov. While specific data for Dechloro Haloperidol's effects on the QT interval are not available in the search results, the structural relationship to Haloperidol suggests that this is a critical area for investigation in preclinical safety pharmacology studies of the impurity.

Neurotoxicity and Oxidative Stress Mechanisms Associated with Dechloro Haloperidol

Haloperidol has been associated with neurotoxicity in preclinical studies, and oxidative stress is implicated as a contributing mechanism mdpi.comnih.govmdpi.comnih.govresearchgate.netmadinamerica.comnih.govmdedge.comnih.gov. Studies in rats have shown that Haloperidol administration can lead to increased oxidative stress markers in brain tissue, such as malondialdehyde (MDA), a lipid peroxidation by-product mdpi.comnih.gov. Haloperidol has also been reported to impair the activity of antioxidant enzymes and increase reactive oxygen species (ROS) levels in preclinical models mdpi.comnih.gov. The neurotoxic effects of Haloperidol, potentially mediated by oxidative damage, have been suggested to contribute to adverse neurological outcomes nih.govmadinamerica.comnih.gov. Given the structural similarity, Dechloro Haloperidol may also induce oxidative stress and exert neurotoxic effects through similar pathways, which would be a crucial consideration in its toxicological assessment.

Advanced Analytical Methodologies for Dechloro Haloperidol Quantification and Detection

Development and Validation of Chromatography-Mass Spectrometry Methods for Dechloro Haloperidol (B65202) (e.g., LC-MS/MS, GC-MS)

Chromatography coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) represents a powerful approach for the separation, identification, and quantification of chemical compounds in complex mixtures. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely utilized in analytical chemistry.

LC-MS/MS, in particular, is a prevalent technique for the analysis of pharmaceutical compounds and their related substances or metabolites in various matrices, including biological samples nih.govwaters.comuantwerpen.bethermofisher.com. It offers high sensitivity and selectivity by combining the separation power of liquid chromatography with the specific detection capabilities of mass spectrometry. Methods involving LC-MS/MS have been developed and validated for the determination of haloperidol and its metabolites in plasma and serum nih.govwaters.comuantwerpen.bethermofisher.comeuchembioj.comaminer.cn. These methods often involve sample preparation steps like extraction to isolate the analytes from the matrix euchembioj.comaminer.cn. LC-MS/MS analysis can reveal distinct mass-to-charge (m/z) values and fragmentation patterns that aid in the identification and quantification of compounds mdpi.com. Method validation for LC-MS/MS typically includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to guidelines from regulatory bodies like the European Medicines Agency (EMA) uantwerpen.beeuchembioj.com.

GC-MS is another valuable technique, particularly suited for the analysis of volatile or semi-volatile organic substances measurlabs.com. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a heated column, followed by detection and identification using a mass spectrometer measurlabs.com. While GC-MS has been used for the analysis of antipsychotic drugs researchgate.net, specific detailed applications of GC-MS for the quantification or detection of Dechloro Haloperidol were not extensively found in the provided search results.

The principles and methodologies established for the LC-MS/MS and GC-MS analysis of haloperidol and its related compounds are generally applicable to the development of methods for Dechloro Haloperidol. However, specific validated methods and detailed research findings focusing solely on the chromatography-mass spectrometry analysis of Dechloro Haloperidol were not prominently featured in the provided literature.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Dechloro Haloperidol Analysis

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used for the separation, identification, and quantification of compounds in a mixture. HPLC methods are widely employed in the pharmaceutical industry for quality control, purity analysis, and the determination of drug substances in formulations and biological samples researchgate.netresearchgate.net.

The development of a robust HPLC method involves selecting appropriate stationary and mobile phases to achieve adequate separation of the analyte from other components in the sample matrix. Detection is commonly achieved using UV-Visible spectrophotometry, although other detectors can also be used. Numerous HPLC methods have been developed and validated for the analysis of haloperidol mdpi.comresearchgate.netresearchgate.netscielo.brscielo.br. These methods often utilize reversed-phase columns (e.g., C18) and mobile phases consisting of mixtures of aqueous buffers and organic solvents mdpi.comresearchgate.netscielo.brscielo.br.

Method validation is a critical step in HPLC method development, ensuring the method is suitable for its intended purpose. Validation parameters typically assessed include linearity, accuracy, precision (repeatability and intermediate precision), specificity, detection limit (LOD), and quantification limit (LOQ) mdpi.comresearchgate.netresearchgate.netscielo.brscielo.brrjptonline.org. For instance, validated HPLC methods for haloperidol have demonstrated good linearity over specific concentration ranges and acceptable precision and accuracy mdpi.comresearchgate.netresearchgate.netscielo.brscielo.brrjptonline.org.

While HPLC is a well-established technique for analyzing compounds structurally similar to Dechloro Haloperidol, specific validated HPLC methods and detailed research findings focused exclusively on the analysis of Dechloro Haloperidol were not extensively found in the provided sources. However, the principles of HPLC method development and validation applied to haloperidol are directly relevant to establishing analytical procedures for Dechloro Haloperidol.

Application of Spectroscopic Techniques for Dechloro Haloperidol Analysis (e.g., UV-Vis, NMR, IR)

Spectroscopic techniques provide valuable information about the structure, identity, and concentration of chemical compounds based on their interaction with electromagnetic radiation.

UV-Visible (UV-Vis) spectroscopy is a quantitative technique that measures the absorbance of UV or visible light by a substance at specific wavelengths. Compounds containing chromophores absorb UV-Vis light, and this property can be used for their quantification. UV-Vis spectrophotometry has been applied for the determination of haloperidol in pharmaceutical formulations, often involving the measurement of absorbance at its maximum wavelength (λmax) researchgate.netresearchgate.netrjptonline.orgamazonaws.comsciencescholar.us.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is a powerful technique for elucidating the structural details of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, the arrangement of atoms within a molecule can be determined. NMR spectra for haloperidol have been reported, providing characteristic fingerprints for its identification guidechem.comguidechem.comhmdb.cachemicalbook.com.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on the vibrations of its chemical bonds. IR spectra show characteristic absorption bands corresponding to different functional groups. IR spectra for haloperidol are available and are used for its identification and characterization guidechem.comguidechem.comchemicalbook.comnih.govmdpi.com.

While these spectroscopic techniques are fundamental tools for the characterization and analysis of organic compounds and have been applied to haloperidol, specific detailed applications and spectroscopic data (UV-Vis spectra, NMR spectra, IR spectra) focusing solely on Dechloro Haloperidol were not extensively found in the provided search results. However, these techniques would be applicable for confirming the identity and assessing the purity of Dechloro Haloperidol.

Electrochemical and Bioanalytical Methods for Dechloro Haloperidol Detection in Complex Matrices

Electrochemical methods involve measuring the electrical properties of a solution containing the analyte, often based on redox reactions. These methods can be highly sensitive for electroactive compounds. Voltammetry, for instance, has been used to study the electrochemical behavior of haloperidol and for its determination in commercial formulations researchgate.net. Liquid chromatography coupled with electrochemical detection (LC-ECD) has also been employed for the analysis of haloperidol and its reduced metabolite in biological samples, offering high sensitivity hodoodo.comnih.gov.

Bioanalytical methods encompass a range of techniques specifically designed for the quantitative and qualitative analysis of analytes in biological matrices such as blood, plasma, serum, urine, and tissue samples researchgate.netguidechem.comresearchgate.net. These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Sample preparation is a critical step in bioanalysis to isolate the analyte of interest from the complex biological matrix and minimize matrix effects researchgate.net. Techniques like liquid-liquid extraction and solid-phase extraction are commonly employed euchembioj.comaminer.cnresearchgate.net.

Comparative Analysis with Haloperidol and Other Antipsychotics

Comparative Pharmacological Profiles: Dechloro Haloperidol (B65202) Versus Haloperidol

While detailed comparative pharmacological profiles specifically for dechloro haloperidol were not extensively found in the search results, the available information on haloperidol provides a basis for understanding the potential differences. Haloperidol is known for its high potency and strong antagonism of dopamine (B1211576) D2 receptors drugbank.comnih.gov. Its effects in animal models, such as reducing locomotor and exploratory behavior and inducing catalepsy, are attributed to this D2 blockade hres.ca.

Differential Receptor Binding and Functional Selectivity of Dechloro Haloperidol Compared to Haloperidol

Haloperidol is a high-affinity dopamine D2 receptor antagonist drugbank.comwikipedia.org. It binds tightly to the D2 receptor, which is thought to be responsible for its antipsychotic effects, particularly on positive symptoms of schizophrenia drugbank.comnih.gov. Haloperidol also binds to D3 receptors, albeit with lower affinity than D2 receptors nih.gov. The binding affinity of haloperidol for D2-like receptors is reported to be around 1.2 nM, while its affinity for D1-like receptors is significantly lower (55 nM), indicating a degree of selectivity for the D2 family nih.gov.

The absence of the chlorine atom in dechloro haloperidol is expected to alter its binding characteristics compared to haloperidol. Structure-activity relationship studies on related compounds suggest that modifications to the phenyl ring can influence binding affinity at dopamine and serotonin (B10506) receptor subtypes nih.gov. While direct comparative binding data for dechloro haloperidol were not provided, the structural difference implies a potentially different binding profile, which could lead to variations in efficacy and selectivity for dopamine receptor subtypes (D1, D2, D3, D4, D5) and other targets like serotonin (5-HT) receptors, alpha-adrenergic receptors, and sigma receptors, all of which are known to be modulated by haloperidol to some extent nih.govdrugbank.comwikipedia.orgnih.govpsu.edu.

Research on haloperidol indicates that its binding to the sigma σ1 receptor is irreversible wikipedia.org. Studies have also explored the interaction of haloperidol with serotonin and dopamine receptors, noting that charge-transfer complexes of haloperidol with other molecules can enhance binding affinity mdpi.com.

Comparative Metabolic Pathways and Metabolite Formation of Dechloro Haloperidol and Haloperidol

Haloperidol undergoes extensive metabolism primarily in the liver nih.govnews-medical.netpharmgkb.org. The major metabolic pathways include glucuronidation, ketone reduction, and oxidative metabolism mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and, to a lesser extent, CYP2D6 fda.govnews-medical.netpharmgkb.org. Glucuronidation is the main route, accounting for approximately 50-60% of in vivo metabolism, primarily catalyzed by UGT2B7, UGT1A9, and UGT1A4 pharmgkb.org. Reduction is another significant pathway, contributing about 25% to the metabolism pharmgkb.org. Oxidative N-alkylation can also occur, splitting the molecule pharmgkb.org. Less than 1% of the administered dose of haloperidol is typically excreted unchanged in the urine news-medical.netpharmgkb.orgefda.gov.et.

The metabolic fate of dechloro haloperidol is likely to differ from that of haloperidol due to the absence of the chlorine atom. The chlorine substituent on the phenyl ring of haloperidol can be a site for metabolic transformations, such as reductive dechlorination, although this was not explicitly detailed as a primary pathway in the provided snippets. However, dechlorination reactions are known in the metabolism of other chlorinated compounds scispace.comrsc.org. The absence of this chlorine atom in dechloro haloperidol would eliminate any metabolic pathways specifically involving this site. Furthermore, the electronic and steric properties of the molecule are altered by the absence of chlorine, which could influence the activity of the enzymes involved in glucuronidation, reduction, and oxidation by CYP enzymes.

While specific metabolic studies on dechloro haloperidol were not found, understanding the metabolic pathways of haloperidol provides a framework for predicting potential differences. The involvement of CYP enzymes and UGT enzymes in haloperidol metabolism suggests that dechloro haloperidol would likely also be subject to hepatic metabolism, but the rates and specific metabolites formed could vary.

Assessment of Differential Neuropharmacological Effects of Dechloro Haloperidol in Preclinical Models

Preclinical studies with haloperidol have demonstrated various neuropharmacological effects. In animal models, haloperidol reduces locomotor and exploratory behavior and induces catalepsy, consistent with its dopamine D2 receptor antagonism hres.ca. Haloperidol can also influence gene expression, such as increasing striatal D2 receptor binding after chronic treatment in rodents umich.edu. Studies have investigated the effects of haloperidol on immediate-early genes like c-fos, suggesting that while D2 receptor blockade is involved, other receptors may also contribute to this effect psu.edu.

Preclinical models are also used to study the potential for antipsychotics to induce movement disorders, such as tardive dyskinesia, which has been modeled in rats using haloperidol nih.gov. Haloperidol has also been shown to induce apoptosis of neurons in certain brain regions in rats mdedge.com.

The neuropharmacological effects of dechloro haloperidol in preclinical models would be important for understanding its potential therapeutic profile and side effect liability. Given the likely differences in receptor binding and metabolism compared to haloperidol, dechloro haloperidol could exhibit a distinct spectrum of neuropharmacological effects. For instance, if dechloro haloperidol has a different affinity or selectivity for dopamine receptor subtypes or other targets, its propensity to induce catalepsy or affect locomotor activity might differ from haloperidol. Similarly, its impact on neuronal viability or the induction of movement disorders in preclinical models could vary. However, specific preclinical studies directly comparing the neuropharmacological effects of dechloro haloperidol and haloperidol were not found in the provided search results.

Structure-Activity Relationships: Dechlorination Impact on Pharmacological and Toxicological Properties

Structure-activity relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity nih.govgpatindia.comumich.edu. For butyrophenone (B1668137) antipsychotics like haloperidol, specific structural features are known to be important for their activity, particularly their interaction with dopamine receptors gpatindia.comneu.edu.tr. The presence of a p-chlorophenyl substituent and a hydroxyl group at position 4 of the piperidine (B6355638) ring, along with an N-linked p-fluorobutyrophenone moiety, are key structural elements of haloperidol nih.govneu.edu.tr.

The removal of the chlorine atom from the p-chlorophenyl ring to form dechloro haloperidol represents a specific structural modification. Based on SAR principles for related compounds, altering substituents on the phenyl ring can significantly impact receptor binding affinity and selectivity nih.govnih.gov. For example, studies on homopiperazine (B121016) analogs of haloperidol have shown that structural modifications influence binding affinity at dopamine and serotonin receptor subtypes nih.gov.

The impact of dechlorination on pharmacological properties would likely manifest as changes in receptor binding affinities, functional selectivity, and potentially different downstream signaling effects. This could lead to differences in potency, efficacy, and the profile of therapeutic and adverse effects compared to haloperidol.

Regarding toxicological properties, the chlorine atom in some chlorinated organic compounds can be associated with toxicity, sometimes through the formation of reactive metabolites via dechlorination pathways scispace.comrsc.org. The absence of this chlorine atom in dechloro haloperidol might theoretically alter its metabolic activation and the formation of potentially toxic metabolites. Haloperidol itself has been associated with neurotoxicity in preclinical studies, and its metabolism to a neurotoxic metabolite (HPP+) has been suggested to play a role in extrapyramidal symptoms wikipedia.orgmdedge.com. It is plausible that the metabolic fate and potential for neurotoxicity of dechloro haloperidol would differ from haloperidol due to the structural change. However, specific toxicological comparisons were not found in the provided information.

The provided search results offer extensive information on haloperidol's pharmacology, metabolism, and preclinical effects, which serves as a comparative baseline. However, detailed, direct comparisons with dechloro haloperidol across all these aspects were not present, highlighting a potential gap in readily available published research on this specific analog.

Future Directions and Research Gaps in Dechloro Haloperidol Research

Investigating Dechloro Haloperidol (B65202) as a Scaffold for Novel Neuroactive Ligand Design

The core structure of Haloperidol, a butyrophenone (B1668137) derivative with a piperidine (B6355638) ring, has served as a scaffold for the design of new agents targeting central nervous system receptors. nih.gov Given the structural relationship, Dechloro Haloperidol presents a compelling opportunity to be explored as a scaffold for the design and synthesis of novel neuroactive ligands. Research could focus on modifying different parts of the Dechloro Haloperidol structure, such as the butyrophenone moiety, the piperidine ring, or the phenyl group, to create new compounds with altered receptor binding profiles and potentially improved pharmacological properties. This approach could lead to the discovery of novel compounds with selectivity for specific receptor subtypes or multitarget activity, potentially offering advantages in terms of efficacy or reduced side effects compared to existing neuroactive drugs. Studies employing medicinal chemistry techniques and structure-activity relationship (SAR) analysis are needed to systematically explore the chemical space around the Dechloro Haloperidol scaffold.

Long-term Effects and Chronic Administration Studies of Dechloro Haloperidol in Preclinical Models

The long-term effects and consequences of chronic administration of Dechloro Haloperidol in preclinical models represent a critical research gap. Haloperidol's long-term use is associated with various effects, including motor disorders like tardive dyskinesia, which are thought to be related to its interaction with dopamine (B1211576) receptors and potential neurotoxicity of its metabolites. wikipedia.orgnih.govebmconsult.com Investigating whether chronic exposure to Dechloro Haloperidol leads to similar or different long-term outcomes in animal models is essential to assess its potential for inducing motor abnormalities or other persistent changes. Studies are needed to evaluate its impact on neuronal function, synaptic plasticity, and behavior following prolonged administration. Such research would provide valuable insights into the safety profile and potential therapeutic index of Dechloro Haloperidol or compounds derived from its scaffold.

Advanced In Silico Modeling and Predictive Toxicology for Dechloro Haloperidol

Advanced in silico modeling techniques offer powerful tools for predicting the pharmacokinetic, pharmacodynamic, and toxicological properties of chemical compounds. For Dechloro Haloperidol, there is a need to develop and apply sophisticated computational models to predict its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential toxicity. nih.govnih.govnovainsilico.ai In silico methods, such as molecular docking and dynamics simulations, can be used to predict its binding affinity to various receptors and enzymes, providing insights into its potential pharmacological activities and metabolic pathways. nih.govresearchgate.net Predictive toxicology models can help assess the likelihood of adverse effects, potentially reducing the need for extensive in vivo testing in the early stages of research. novainsilico.airesearchgate.net Utilizing these computational approaches can accelerate the research process and provide valuable guidance for experimental studies on Dechloro Haloperidol.

Role of Dechloro Haloperidol in Understanding Haloperidol's Broader Mechanism of Action and Toxicity Profile

Dechloro Haloperidol, as a closely related structural analog lacking the chlorine atom on the para-position of the phenyl ring, can serve as a valuable tool for understanding the broader mechanism of action and toxicity profile of Haloperidol. By comparing the pharmacological effects, metabolic pathways, and toxicity of Haloperidol and Dechloro Haloperidol, researchers can gain insights into the specific role of the chlorine atom in Haloperidol's activity and adverse effects. For instance, investigating the metabolic fate of Dechloro Haloperidol could help determine if the chlorinated phenyl ring is crucial for the formation of certain neurotoxic metabolites associated with Haloperidol. wikipedia.orgebmconsult.com Comparative studies could also shed light on how the absence of the chlorine atom affects receptor binding kinetics and downstream signaling pathways, contributing to a more comprehensive understanding of how Haloperidol exerts its therapeutic and toxic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deschlorohaloperidol
Reactant of Route 2
Reactant of Route 2
Deschlorohaloperidol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.